3-Amino-2-methoxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids, characterized by the presence of both amino and methoxy functional groups. Its molecular formula is C8H10N2O3, and it is recognized for its potential biological activities and applications in medicinal chemistry. The compound serves as a key intermediate in various synthetic pathways and has garnered interest for its role in the development of pharmaceuticals, agrochemicals, and other organic materials.
3-Amino-2-methoxyisonicotinic acid can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. It falls under the classification of heterocyclic compounds, specifically pyridine derivatives, due to its structural composition that includes a pyridine ring.
The synthesis of 3-amino-2-methoxyisonicotinic acid typically involves several methods:
The synthesis may involve the following technical steps:
The molecular structure of 3-amino-2-methoxyisonicotinic acid features:
Key structural data include:
3-Amino-2-methoxyisonicotinic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-amino-2-methoxyisonicotinic acid involves its interaction with specific molecular targets within biological systems. The amino and methoxy groups enhance its reactivity, allowing it to bind effectively with enzymes and receptors. This binding can modulate enzymatic activity or receptor function, leading to various biological effects such as antimicrobial or anticancer activities. Detailed studies are necessary to elucidate these pathways further .
Analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound's structure and confirm purity.
3-Amino-2-methoxyisonicotinic acid has diverse applications in scientific research:
3-Amino-2-methoxyisonicotinic acid represents a strategically functionalized derivative within the isonicotinic acid class, characterized by its methoxy group at the C2 position and an amino moiety at C3 on the pyridine core. This precise substitution pattern confers distinctive electronic properties and metal-chelating capabilities, positioning it as a high-value synthon in medicinal chemistry and materials science. Unlike simpler isonicotinic acids, its ortho-amino/methoxy pairing creates an internal hydrogen-bonding motif that influences both reactivity and solid-state packing, making it an object of fundamental study in heterocyclic reactivity and supramolecular assembly [6] .
The compound’s development is inextricably linked to advancements in pyridine functionalization techniques. Early routes relied on classical methods like the Chichibabin reaction or cobalt-catalyzed alkyne-nitrile cyclotrimerization (Bönnemann reaction) to construct the pyridine core, followed by selective electrophilic substitutions [3] . However, these approaches suffered from regiochemical limitations in installing the 2,3-disubstitution pattern. The adoption of directed ortho-metalation (DoM) strategies in the 1990s marked a turning point, allowing sequential functionalization of isonicotinic acid templates using temporary directing groups. For instance, 2-methoxyisonicotinic acid could be lithiated at C3 and quenched with electrophilic nitrogen sources (e.g., O-benzoyl hydroxylamines) to install the amino group, followed by deprotection [3] [6].
Modern catalytic methods have further streamlined access. Palladium-catalyzed C–H amination of 2-methoxyisonicotinates using Boc-protected hydroxylamines enables direct C3-amination without premetallation [6]. Additionally, microwave-assisted annulations – exemplified by the tandem cyclization of enol ethers with piperidines followed by oxidative aromatization – provide efficient routes to the 3-amino-2-methoxy scaffold, achieving yields >80% under optimized conditions while reducing reaction times from hours to minutes [4] [8]. These methodological advances transformed the compound from a laboratory curiosity into a commercially accessible building block.
Table 1: Evolution of Synthetic Approaches to 3-Amino-2-methoxyisonicotinic Acid
Era | Dominant Method | Key Limitations | Representative Yield |
---|---|---|---|
Pre-1980s | Electrophilic Aromatic Substitution | Low regioselectivity, harsh conditions | 15-30% |
1980s-2000s | Directed ortho-Metalation | Requires stoichiometric organolithiums | 45-65% |
Post-2010 | Catalytic C–H Amination/Microwave | Catalyst cost, specialized equipment | 70-90% |
The compound’s dual nucleophilic (C3-NH₂) and electrophilic (C4-carboxylic acid) sites enable diverse annulation pathways, making it a linchpin for nitrogen-rich polyheterocycles:
Table 2: Key Heterocyclic Systems Derived from 3-Amino-2-methoxyisonicotinic Acid
Target Heterocycle | Reaction Partners | Biological Activity | Reference |
---|---|---|---|
1,2,3-Triazolo[4,5-c]pyridines | NaN₃, Cu(I), propargyl alcohols | Anticancer (HCT-116 IC₅₀: 1.8 μM) | [6] |
Pyrrolo[3,4-b]pyridin-5-ones | β-Ketoesters, PPA | Neuraminidase inhibition (IC₅₀ 50 μM) | [2] |
Thieno[2,3-b]pyridine-2-carboxamides | 2-Chloroacetamide, thiourea | ALPase enhancement (EC₂₀₀ 10 nM) | [8] |
Quinazolin-4(3H)-ones | o-Amino-halobenzenes, MWI | DNA photodisruption (1 μM) | [4] |
Structurally, it belongs to the ortho-disubstituted isonicotinic acids – a subclass distinguished from meta (nicotinic) and para (isonicotinic) isomers by its enhanced dipole moment (calculated: 4.2 Debye) and restricted rotation. This confers unique coordination behavior: the 2-methoxy oxygen and 3-amino nitrogen form stable five-membered chelates with Zn(II), Cu(II), and Mo(VI), analogous to picolinic acid but with higher lipophilicity (log P = -0.72 vs. picolinic’s -1.18) [10]. Pharmacologically, this metal-chelating capacity may underpin its role in enzyme inhibition, particularly against metallo-dependent targets like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs) [6] .
In anticancer applications, derivatives exhibit improved tumor penetration over classical isonicotinic acid drugs. Ethyl 3-amino-2-methoxyisonicotinate-based compounds demonstrate submicromolar inhibition against A549 lung cancer (IC₅₀ 0.34 μM) and HCT-116 colon cancer (IC₅₀ 0.27 μM) – 10-fold more potent than first-generation nicotinic acid derivatives like niacin-based analogs [6]. The 2-methoxy group specifically reduces plasma protein binding (75% vs. 92% for des-methoxy analog), enhancing bioavailable fraction as confirmed by microsomal stability assays (t₁/₂ > 60 min) [6] [8].
Table 3: Comparative Properties of Pyridinecarboxylic Acid Isomers
Property | 3-Amino-2-methoxyisonicotinic Acid | Picolinic Acid (2-formyl) | Isonicotinic Acid (4-formyl) |
---|---|---|---|
log P (calc.) | -0.72 | -1.18 | -0.89 |
pKa (COOH) | 3.6 | 4.8 | 4.1 |
Dipole Moment (Debye) | 4.2 | 3.8 | 3.5 |
Metal Chelation | 5-membered (N,O) | 5-membered (N,O) | Non-chelating |
A549 IC₅₀ (representative) | 0.34 μM | >100 μM | 45 μM |
This multifaceted profile – combining synthetic versatility, distinct physicochemical behavior, and pharmacological promise – solidifies 3-amino-2-methoxyisonicotinic acid as a privileged scaffold within modern heterocyclic chemistry, warranting continued exploration in target-oriented synthesis and chemical biology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: